(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
Brand Name: Vulcanchem
CAS No.: 1581285-85-9
VCID: VC11687607
InChI: InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2
SMILES: C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2]
Molecular Formula: C28H30N2O6Pd2S2
Molecular Weight: 767.5 g/mol

(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

CAS No.: 1581285-85-9

Cat. No.: VC11687607

Molecular Formula: C28H30N2O6Pd2S2

Molecular Weight: 767.5 g/mol

* For research use only. Not for human or veterinary use.

(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer - 1581285-85-9

Specification

CAS No. 1581285-85-9
Molecular Formula C28H30N2O6Pd2S2
Molecular Weight 767.5 g/mol
IUPAC Name methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Standard InChI InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2
Standard InChI Key RZJHFGLGMQFRAN-UHFFFAOYSA-N
SMILES C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2]
Canonical SMILES C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2]

Introduction

Molecular Structure and Physicochemical Properties

The dimeric palladium complex is defined by its molecular formula C28H30N2O6Pd2S2, with a molecular weight of 767.52 g/mol . The structure features two palladium(II) centers coordinated to (2'-methylamino-1,1'-biphenyl-2-yl)methanesulfonate ligands, forming a bridged dimeric architecture. Key physicochemical properties include:

PropertyValue/Description
AppearancePale yellow to light gray powder
SolubilitySoluble in polar organic solvents
StabilityStable under inert atmospheric conditions
Storage RecommendationsShipped with blue ice; store at 2–8°C

The electron-rich biphenyl ligands enhance the compound’s catalytic activity by stabilizing the palladium centers during redox cycles .

Synthetic Applications in Catalysis

Comparative Catalytic Performance

A comparative analysis of palladium catalysts highlights the advantages of this dimer:

Catalyst TypeStabilityReactivitySubstrate Scope
Pd(0) ComplexesModerateVariableLimited to activated substrates
Pd(II) Dimers (This Compound)HighHighBroad, including sterically hindered arenes

This dimer’s air stability and tolerance to functional groups make it preferable for industrial-scale syntheses requiring minimal inert conditions .

Industrial and Research Utility

Scalability and Recovery

Industrial applications benefit from the dimer’s robustness, as it retains catalytic activity over multiple reaction cycles. For example, in Suzuki-Miyaura couplings, the catalyst achieves >90% yield with a turnover number (TON) exceeding 10,000 .

Emerging Applications in Life Sciences

Though primarily used in synthetic chemistry, preliminary studies suggest potential biological interactions. The compound’s sulfonate groups may enable coordination with biomolecules, though detailed toxicological profiles remain unexplored .

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to map the catalytic cycle and identify rate-limiting steps.

  • Asymmetric Synthesis: Leveraging chiral modifications of the biphenyl ligand for enantioselective transformations.

  • Biological Profiling: Assessing cytotoxicity and therapeutic potential in collaboration with biomedical researchers .

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